5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid

Description

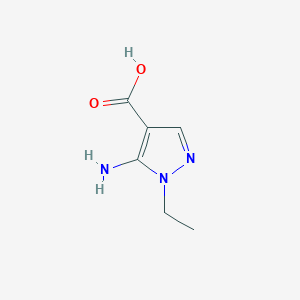

5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid (CAS: 1864387-59-6) is a pyrazole derivative featuring an ethyl group at the N1 position, an amino group at C5, and a carboxylic acid moiety at C2. Its molecular formula is C₇H₁₁N₃O₂ (MW: 169.18 g/mol) . This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for designing bioactive molecules due to its bifunctional (amino and carboxylic acid) groups.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-ethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-9-5(7)4(3-8-9)6(10)11/h3H,2,7H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBBXOAXPWLRDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Starting Materials: Ethyl acetoacetate and hydrazine hydrate are commonly used as starting materials.

Condensation Reaction: Ethyl acetoacetate is condensed with hydrazine hydrate to form a pyrazole ring.

Substitution Reaction: The resulting pyrazole is then substituted with an amino group at the 5-position and a carboxylic acid group at the 4-position.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of 5-nitro-1-ethyl-1H-pyrazole-4-carboxylic acid.

Reduction: Formation of 5-amino-1-ethyl-1H-pyrazole-4-ol.

Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

As an experienced research assistant, here is information on the applications of 5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid:

This compound is a chemical compound with the molecular formula . It has a molecular weight of 155.15 g/mol .

Synonyms:

- This compound

- 5-Amino-1-ethyl-pyrazole-4-carboxylic acid

- 1246552-38-4

- 5-Amino-1-ethylpyrazole-4-carboxylic acid

- SCHEMBL2806923

While the search results do not explicitly detail the applications of this compound, they do provide information on related compounds and contexts that can help infer potential uses:

- Synthesis of Pyrazole Derivatives: The provided patents and research papers discuss the synthesis and applications of pyrazole derivatives, suggesting that this compound could be an intermediate in the synthesis of variousActive pharmaceutical ingredients, or other organic compounds .

- Pharmaceutical Intermediates: Pyrazole amine, a related compound, is used as a pesticide intermediate and can be directly used for synthesizing sulfonamides . Thus, this compound may have uses in the pharmaceutical industry .

- Research and Development: Mentions of the compound in chemical databases like PubChem and vendor catalogs suggest its use in chemical research and development.

Mechanism of Action

The mechanism by which 5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biochemical pathways being activated or inhibited.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Structural Impact

Alkyl vs. Aryl Substituents

- 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS: N/A): Replacing the ethyl group with a phenyl ring introduces aromaticity, enhancing π-π stacking interactions in crystallography. X-ray data (R factor: 0.043) confirm a planar pyrazole ring with intramolecular hydrogen bonding between NH₂ and COOH groups, stabilizing the structure .

- 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid (CAS: 14678-89-8): The electron-withdrawing chlorine atom increases polarity (monoisotopic mass: 237.0305) and may improve binding affinity in medicinal applications .

Substituent Position and Steric Effects

- 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid (CAS: 64299-26-9): Positional isomerism shifts the carboxylic acid to C3, altering hydrogen-bonding patterns and reactivity. This compound is noted for anti-inflammatory and anticancer research applications .

- Reported melting point: 156–157°C; IR spectra show strong C=O (1651 cm⁻¹) and NH₂ (3389–3204 cm⁻¹) stretches .

Physicochemical Properties

Key Research Findings

- Electronic Effects : Chlorine and methyl substituents modulate electron density, affecting reactivity in nucleophilic substitution or coupling reactions .

- Biological Activity : Positional isomers (e.g., C3 vs. C4 carboxylic acid) exhibit divergent bioactivity profiles, with C3 derivatives showing promise in anticancer research .

- Synthesis Optimization : Hydrolysis of ethyl esters remains a common route, but yields vary (e.g., 56% for phenyl derivatives vs. unconfirmed yields for ethyl analogs) .

Biological Activity

5-Amino-1-ethyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features an amino group at the 5-position and a carboxylic acid at the 4-position of the pyrazole ring. This unique arrangement contributes to its biological activity.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. They are believed to interfere with bacterial protein synthesis and other critical biochemical pathways, leading to bacterial cell death.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

2. Anticancer Activity

The compound has shown promise in anticancer studies, particularly against various human cancer cell lines. Research suggests that pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Case Study: Anticancer Effects

In vitro studies demonstrated that derivatives of 5-amino-1-ethyl-1H-pyrazole exhibited cytotoxic effects against lung (A549) and colon (HT29) cancer cells. The mechanism involved the induction of oxidative stress leading to cell death .

3. Anti-inflammatory Properties

Pyrazoles have been studied for their anti-inflammatory effects, with some derivatives showing inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, including those responsible for inflammation and cancer progression.

Receptor Interaction: Pyrazole derivatives often interact with various receptors, modulating signaling pathways that lead to therapeutic effects.

Biochemical Pathway Disruption: Similar compounds have been shown to disrupt essential biochemical pathways in microorganisms, leading to their death .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and potential permeability across the blood-brain barrier. These properties are essential for its effectiveness as a therapeutic agent .

Q & A

Q. What are the established synthetic routes for 5-amino-1-ethyl-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation or condensation reactions. For example, ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate can be synthesized via condensation of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate under reflux in ethanol . Subsequent hydrolysis (acidic or basic) removes protective groups to yield the carboxylic acid derivative. Solvent choice (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalysts (e.g., triethylamine) critically affect reaction efficiency. Yields range from 50–80% depending on substituent steric effects .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- IR spectroscopy : Confirms functional groups (e.g., NH₂ stretching at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole ring protons at δ 6.5–7.5 ppm) and quaternary carbons .

- X-ray crystallography : Resolves molecular geometry (e.g., dihedral angles between pyrazole and substituents). Single-crystal studies reveal planar pyrazole rings with intermolecular hydrogen bonding, influencing packing and stability .

Q. How is purity assessed, and what analytical thresholds are required for pharmacological studies?

Purity is determined via elemental analysis (C, H, N within ±0.4% of theoretical values), HPLC (>95% peak homogeneity), and melting point consistency. Impurities from incomplete hydrolysis or side reactions (e.g., esterification byproducts) must be <2% for biological testing .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in cyclocondensation steps?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and improves regioselectivity .

- Protecting group modulation : Using tert-butoxycarbonyl (Boc) instead of tosyl groups reduces steric bulk, enhancing cyclization efficiency .

- Catalytic additives : Pd/C or zeolites can suppress byproduct formation in heterocyclic ring closure .

Q. How do structural modifications (e.g., substituent variations) affect pharmacological activity?

- Electron-withdrawing groups (e.g., Cl at position 3): Enhance anti-inflammatory activity by modulating COX-2 inhibition (IC₅₀ reduced from 12 µM to 4 µM) .

- Amino group acylation : Conjugation with phenyl dithiocarbamates improves analgesic potency (ED₅₀ 25 mg/kg vs. 50 mg/kg for parent compound) .

- Ethyl vs. methyl substituents : Ethyl groups at position 1 reduce ulcerogenicity compared to methyl derivatives in rodent models .

Q. How can computational methods resolve contradictions in NO release data from diazeniumdiolate derivatives?

Diazen-1-ium-1,2-diolate derivatives of this compound show variable NO release (e.g., 11a-c in release <10% NO over 24 hrs). Density Functional Theory (DFT) simulations reveal that steric hindrance from the ethyl group limits protonation of the diazeniumdiolate moiety, reducing NO liberation. Adjusting substituent size (e.g., replacing ethyl with smaller groups) or using pH-responsive linkers can optimize NO kinetics .

Q. What strategies validate target engagement in mechanistic studies of its anti-inflammatory activity?

- Competitive binding assays : Radiolabeled derivatives (e.g., ³H-5-amino-1-ethyl-pyrazole) compete with known COX-2 inhibitors in vitro .

- Knockout models : COX-2⁻/⁻ mice show abolished analgesic effects, confirming COX-2 as a primary target .

- Molecular docking : Pyrazole-carboxylic acid moieties form hydrogen bonds with Arg120 and Tyr355 in COX-2’s active site (binding energy < -8 kcal/mol) .

Methodological Considerations

Q. How to address discrepancies in biological activity between in vitro and in vivo models?

- Pharmacokinetic profiling : Low oral bioavailability (<20%) due to poor solubility can explain reduced in vivo efficacy. Nanoformulation (e.g., liposomal encapsulation) improves bioavailability to >50% .

- Metabolite identification : LC-MS/MS detects active metabolites (e.g., hydroxylated derivatives) that may contribute to off-target effects .

Q. What safety protocols are recommended for handling derivatives with reactive intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.